![molecular formula C10H12N4O2S B5568074 N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B5568074.png)
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide often involves reactions between suitable benzene sulfonyl chlorides and amines or amides. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating a typical pathway for sulfonamide synthesis that may be adapted for N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide, can be characterized by various spectroscopic methods such as FTIR, NMR, and single-crystal X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and structural stability of sulfonamide compounds have been studied using DFT calculations, providing insights into their molecular conformations and electronic properties (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a range of chemical reactions, including tautomerism and interactions with various reagents. For example, sulfonamide-1,2,4-triazine derivatives have been shown to exhibit sulfonamide-sulfonimide tautomerism, with their amino groups involved in strong intermolecular hydrogen bonds, influencing their chemical reactivity and interaction patterns (Branowska et al., 2022).
Scientific Research Applications
Antifungal and Immunomodulating Activities
Studies have highlighted the in vitro and in vivo antifungal activity of 1,4-benzothiazine azole derivatives, including triazole compounds, demonstrating significant antifungal activity correlated with specific chemical characteristics. These compounds also exhibit immunomodulating activity, suggesting their potential for dual-functional therapeutic applications. Their in vivo efficacy is attributed to both direct antifungal effects and the ability to stimulate the immune response (Schiaffella & Vecchiarelli, 2001).
Diuretic and Carbonic Anhydrase Inhibitory Action
Sulfonamide derivatives, including those related to N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide, have been found to possess diuretic properties and inhibit carbonic anhydrase (CA). These properties are utilized in managing conditions like hypertension and certain eye diseases. The inhibition of CA isoforms by these drugs explains their blood pressure lowering effects and organ-protective activity (Carta & Supuran, 2013).
Novel Triazole Derivatives
Research on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new synthesis methods and biological evaluations of these compounds is a focus area, underscoring the importance of triazoles in medicinal chemistry (Ferreira et al., 2013).
Sulfonamide Inhibitors
Sulfonamides, a significant class of synthetic antibiotics, have found use beyond antibacterial applications, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their therapeutic efficacy spans across a variety of conditions such as cancer, glaucoma, and inflammation, highlighting the versatile nature of sulfonamide compounds (Gulcin & Taslimi, 2018).
Future Directions
Triazole compounds are of significant interest in medicinal chemistry due to their versatile biological activities . Future research could focus on the synthesis and evaluation of novel triazole derivatives, including “N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide”, for potential therapeutic applications. Further studies could also explore the specific mechanisms of action, safety profiles, and chemical properties of these compounds.
properties
IUPAC Name |
N-benzyl-N-methyl-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-14(7-9-5-3-2-4-6-9)17(15,16)10-11-8-12-13-10/h2-6,8H,7H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSCDKWOVDJXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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